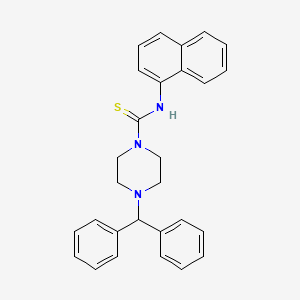
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide, also known as DPC, is a chemical compound that has gained significant attention in scientific research. It is a member of the piperazine family and is commonly used in the field of medicinal chemistry. DPC has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide involves its binding to the 5-HT2A receptor and blocking its activity. This results in a decrease in the levels of serotonin in the brain, which is thought to contribute to its anxiolytic and antipsychotic effects. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been found to modulate the activity of other neurotransmitter systems such as dopamine and glutamate.
Biochemical and Physiological Effects:
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to decrease the levels of stress hormones such as cortisol and increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been found to increase the levels of GABA, an inhibitory neurotransmitter that is involved in the regulation of anxiety and mood.
实验室实验的优点和局限性
One of the main advantages of using 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide in lab experiments is its high selectivity for the 5-HT2A receptor, which allows for more precise targeting of this receptor. However, one of the limitations of using 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide is its relatively low potency compared to other 5-HT2A antagonists. This can make it more difficult to achieve the desired effects at lower doses.
未来方向
There are several future directions for research on 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide. One area of interest is its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of more potent and selective 5-HT2A antagonists based on the structure of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide. Additionally, further studies are needed to elucidate the precise mechanisms of action of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide and its effects on other neurotransmitter systems.
合成方法
The synthesis of 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide involves the reaction of 1-naphthylpiperazine with diphenylmethanethiol in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has been extensively studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. It has been found to act as a potent and selective antagonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood and cognition. 4-(diphenylmethyl)-N-1-naphthyl-1-piperazinecarbothioamide has also been shown to have anxiolytic and antipsychotic effects in animal models.
属性
IUPAC Name |
4-benzhydryl-N-naphthalen-1-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3S/c32-28(29-26-17-9-15-22-10-7-8-16-25(22)26)31-20-18-30(19-21-31)27(23-11-3-1-4-12-23)24-13-5-2-6-14-24/h1-17,27H,18-21H2,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKGLMFMGKTLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=S)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2,5-dimethoxyphenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6126912.png)
![2-[(1-methyl-1H-indol-3-yl)methylene]-3-tricyclo[3.3.1.1~3,7~]dec-2-ylidenesuccinic acid](/img/structure/B6126917.png)

![1-(cyclohexylmethyl)-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6126927.png)

![5-(2-oxo-2-{4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}ethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6126942.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(5-quinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6126944.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[3-(methylthio)propyl]amine](/img/structure/B6126946.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B6126954.png)
![N'-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}isonicotinohydrazide](/img/structure/B6126959.png)
![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B6126962.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6126967.png)
![methyl {[4-(sec-butylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B6126975.png)
